molecular formula C17H14IN5O4S B1175205 Neutral Red 2gl CAS No. 12239-05-3

Neutral Red 2gl

Cat. No.: B1175205
CAS No.: 12239-05-3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neutral Red 2gl, also known as C.I. Acid Red 211, is a basic dye that dyes medium and deep red. It is primarily used for dyeing coarse, worsted wool fabrics, silk, nylon, and vinylon. The compound is also utilized in direct printing on nylon fabric and dyeing cotton or viscose fabric in a neutral dye bath . This compound is a dark red uniform powder that is soluble in water, producing a red-orange aqueous solution .

Preparation Methods

The synthesis of Neutral Red 2gl involves several steps:

Industrial production methods involve similar steps but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Neutral Red 2gl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Neutral Red 2gl exerts its effects primarily through its ability to bind to cellular components. In biological systems, the dye is taken up by viable cells via active transport and incorporated into lysosomes. The dye’s optical properties change with pH, making it useful as a pH indicator and sensor . The molecular targets include lysosomal membranes and other cellular structures involved in active transport .

Properties

CAS No.

12239-05-3

Molecular Formula

C17H14IN5O4S

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.